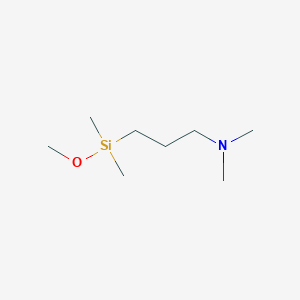
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Vue d'ensemble
Description
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative with the empirical formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is a solid and has a melting point of 119-123 °C .
Molecular Structure Analysis
The SMILES string for 3-Ethoxy-2,4,6-trifluorophenylboronic acid isCCOc1c(F)cc(F)c(B(O)O)c1F . The InChI string is 1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 . Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4,6-trifluorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a solid compound with a melting point of 119-123 °C . It has an empirical formula of C8H8BF3O3 and a molecular weight of 219.95 .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Boronic acids are pivotal in various catalytic and synthetic applications. They are known for their role in catalyzing hydrometallation reactions, alkylations, and aldol-type reactions . For instance, tris(pentafluorophenyl)borane, a strong boron Lewis acid, has demonstrated its versatility beyond olefin polymerization catalysis to include applications in organic and organometallic chemistry, catalyzing tautomerizations and enabling unusual reactions of early metal acetylide complexes (Erker, 2005). Similarly, boronic acids have been highlighted for their expanding role in borylation chemistry , showcasing their utility in a wide range of reactions from hydrogenation to frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).
Material Science and Coordination Chemistry
In material science and coordination chemistry, boronic acids interact with various compounds, forming complexes that can have unique properties and applications. The strong Lewis acid tris(pentafluorophenyl)boron reacts with nitrogen-containing Lewis bases to produce B-N coordination adducts, which have shown potential in stabilizing uncommon coordination geometries of carbon and acting as active catalysts for olefin polymerization (Focante et al., 2006).
Fluorescence and Sensing
Boronic acids have been leveraged in the development of fluorescent chemosensors, highlighting their capability to detect biologically active substances essential for disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diols forms cyclic esters, serving as a reporter mechanism in fluorescent sensors for probing carbohydrates and other bioactive substances (Huang et al., 2012).
Safety and Hazards
This compound may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mécanisme D'action
Target of Action
The primary target of the compound 3-Ethoxy-2,4,6-trifluorophenylboronic acid is the metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, the metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond . In transmetalation, the 3-Ethoxy-2,4,6-trifluorophenylboronic acid, which is a nucleophilic organic group, is transferred from boron to the metal catalyst .
Biochemical Pathways
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary molecular effect of 3-Ethoxy-2,4,6-trifluorophenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Ethoxy-2,4,6-trifluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 3-Ethoxy-2,4,6-trifluorophenylboronic acid
Propriétés
IUPAC Name |
(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHUHAGELVQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584707 | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-69-8 | |
| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)











